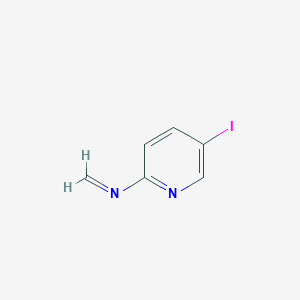
(5-Iodopyridin-2-yl)-methylene-amine
Cat. No. B8517395
M. Wt: 232.02 g/mol
InChI Key: NNOMZWAXTOKMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07405299B2
Procedure details


Add trifluoroacetic acid (3 drops) to a suspension of 2-amino-5-iodopyridine (1.0 g, 4.5 mmol) and paraformaldehyde (1.0 g). Heat the mixture at reflux for 15 h and concentrate. Purification by flash chromatography eluting with ethyl acetate gives 0.8 g (75%) of the title compound as a white solid. ES+ m/e 232.6 (M+1).



Name
Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][N:3]=1.[CH2:9]=O>FC(F)(F)C(O)=O>[I:8][C:5]1[CH:6]=[CH:7][C:2]([N:1]=[CH2:9])=[N:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 15 h
|
|
Duration
|
15 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=CC(=NC1)N=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.8 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
